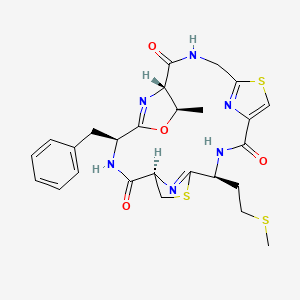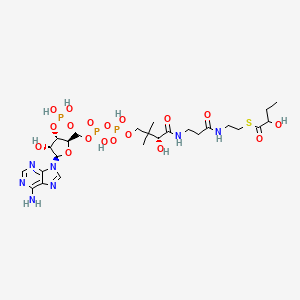
2-hydroxybutanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxybutanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxybutanoic acid. It is a hydroxy fatty acyl-CoA and a short-chain fatty acyl-CoA. It derives from a 2-hydroxybutyric acid. It is a conjugate acid of a 2-hydroxybutanoyl-CoA(4-).
Aplicaciones Científicas De Investigación
Peroxisomal Metabolism and Enzymatic Roles
2-Hydroxybutanoyl-CoA plays a crucial role in the peroxisomal metabolism of specific fatty acids. The enzyme 2-hydroxyacyl-CoA lyase, also known as HACL1, is involved in the degradation of 3-methyl-branched fatty acids and the shortening of 2-hydroxy long-chain fatty acids. This enzyme catalyzes the cleavage of a carbon-carbon bond in a 2-hydroxyacyl-CoA intermediate, leading to the production of aldehydes and formyl-CoA, which is then converted into formate and CO2 (Casteels et al., 2007).
Biotechnological Production and Polymer Synthesis
2-Hydroxybutanoyl-CoA is identified as a precursor in the biotechnological production of green chemicals. It serves as a building block for polymer synthesis. Through biotechnological processes, compounds like methacrylic acid and isobutylene glycol can be synthesized starting from 2-hydroxybutanoyl-CoA derivatives. This approach offers an alternative to traditional chemical synthesis, utilizing renewable carbon sources (Rohwerder & Müller, 2010).
Role in the Breakdown of 2-Hydroxyfatty Acids
2-Hydroxybutanoyl-CoA is also involved in the breakdown of 2-hydroxyfatty acids, a class of lipids found in brain cerebrosides and sulfatides. This process primarily occurs in peroxisomes and involves the cleavage of 2-hydroxy fatty acyl-CoA by 2-hydroxyphytanoyl-CoA lyase. This pathway is critical for the degradation of long-chain 2-hydroxyfatty acids, highlighting a significant function of peroxisomes in mammalian metabolism (Foulon et al., 2005).
Thiamine Pyrophosphate Dependency
2-Hydroxybutanoyl-CoA-related enzymes, such as 2-hydroxyphytanoyl-CoA lyase, are dependent on thiamine pyrophosphate (TPP) for their activity. This dependency suggests a potential impact of thiamine deficiency on these enzymes' functions, pointing towards possible connections between thiamine deficiencies and metabolic disorders (Sniekers et al., 2006).
Synthetic Pathways and Chemical Production
Enzymatic pathways involving 2-hydroxybutanoyl-CoA have been engineered to produce various chemicals, such as 1-butanol, in microbial systems. This approach demonstrates the potential of using metabolic intermediates like 2-hydroxybutanoyl-CoA in synthetic biology for the production of valuable chemicals from alternative feedstocks (Hu & Lidstrom, 2014).
Propiedades
Nombre del producto |
2-hydroxybutanoyl-CoA |
|---|---|
Fórmula molecular |
C25H42N7O18P3S |
Peso molecular |
853.6 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxybutanethioate |
InChI |
InChI=1S/C25H42N7O18P3S/c1-4-13(33)24(38)54-8-7-27-15(34)5-6-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,17-,18-,19+,23-/m1/s1 |
Clave InChI |
AIYBLGFBHQLGMH-MIZDRFBCSA-N |
SMILES isomérico |
CCC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canónico |
CCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Sinónimos |
2-hydroxybutyryl-CoA 2-hydroxybutyryl-coenzyme A coenzyme A, 2-hydroxybutyryl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1265105.png)
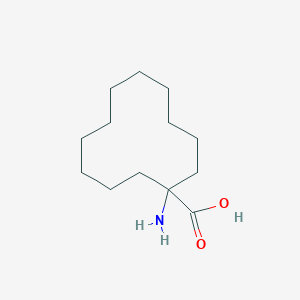
![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol](/img/structure/B1265110.png)
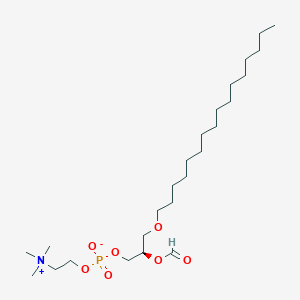
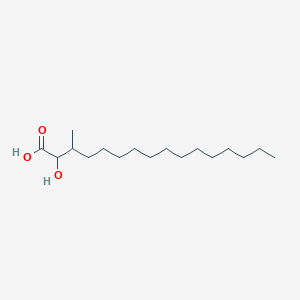
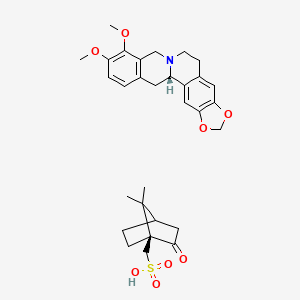
![(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane](/img/structure/B1265116.png)
![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium](/img/structure/B1265117.png)
![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-(2-morpholin-4-ylpyrimidin-5-yl)-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1265119.png)
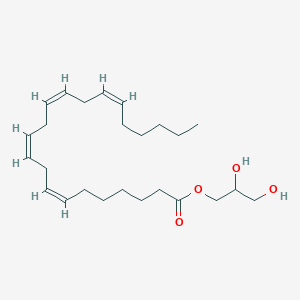
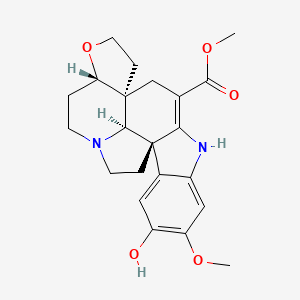
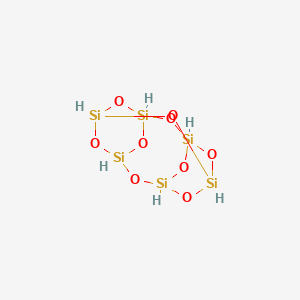
![1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}](/img/structure/B1265126.png)
